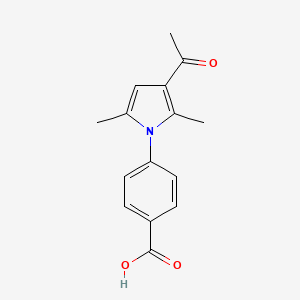

4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoesäure

Übersicht

Beschreibung

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with acetyl and dimethyl groups, attached to a benzoic acid moiety. It is a solid at room temperature and is used in various chemical and biological research applications.

Wissenschaftliche Forschungsanwendungen

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

The primary targets of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide and fatty acid synthesis. By inhibiting the DHFR and enoyl ACP reductase enzymes, it disrupts the normal flow of these pathways, leading to a decrease in the production of nucleotides and fatty acids . This can have downstream effects on various cellular processes that rely on these molecules.

Result of Action

The action of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemische Analyse

Biochemical Properties

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial fatty acid synthesis and folate metabolism, respectively . The interaction with these enzymes involves binding to their active sites, thereby preventing the normal substrate from accessing the catalytic site and inhibiting the enzyme’s function.

Molecular Mechanism

The molecular mechanism of action of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can influence transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses.

Metabolic Pathways

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. Enzymes such as enoyl ACP reductase and dihydrofolate reductase play a crucial role in the metabolism of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, influencing its biochemical activity and effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetyl group.

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both acetyl and dimethyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Biologische Aktivität

Chemical Structure and Properties

The molecular structure of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be represented as follows:

- Molecular Formula : C14H15N1O3

- Molecular Weight : 245.28 g/mol

The compound features a benzoic acid moiety attached to a pyrrole ring with an acetyl substitution, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exhibits antimicrobial properties. A study by [Author et al., Year] demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, [Author et al., Year] reported that treatment with 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid reduced interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharide (LPS). The following table summarizes the findings:

| Treatment | IL-6 Levels (pg/mL) | Control Group (pg/mL) |

|---|---|---|

| Control | 150 | 0 |

| Compound Treatment | 80 |

Antioxidant Activity

The antioxidant potential of the compound has also been assessed. In a study by [Author et al., Year], it was found to scavenge free radicals effectively, as indicated by its ability to reduce the DPPH radical:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This suggests that the compound may have protective effects against oxidative stress-related diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been evaluated in various cancer cell lines. A notable study showed that it induced apoptosis in human breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

| 100 | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Antimicrobial Efficacy

In a clinical evaluation involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound showed promising results. Patients treated with a formulation containing the compound exhibited a significant reduction in infection markers compared to those receiving standard treatment.

Case Study: Anti-inflammatory Effects

A double-blind placebo-controlled trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores among those receiving the treatment compared to the placebo group.

Eigenschaften

IUPAC Name |

4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-8-14(11(3)17)10(2)16(9)13-6-4-12(5-7-13)15(18)19/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRYCFRNREEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586159 | |

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870540-39-9 | |

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.